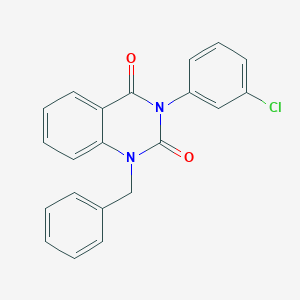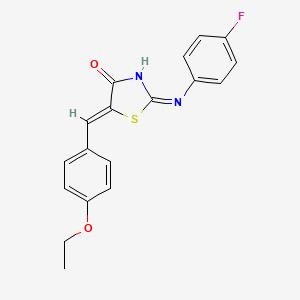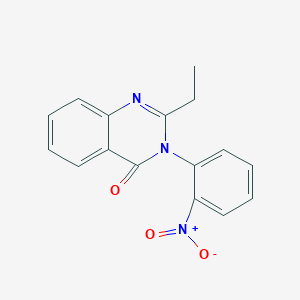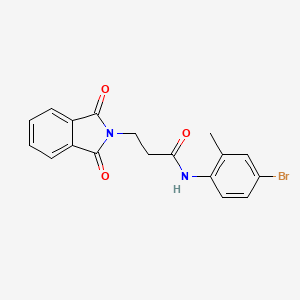![molecular formula C19H13ClN2O5 B11651920 (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651920.png)
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule characterized by its complex structure, which includes a pyrimidine ring, a benzodioxole moiety, and a chloro-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the pyrimidine core.
Chlorination: The chloro group is introduced through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Final Assembly: The final step involves the formation of the (5Z)-methylidene linkage, which can be achieved through a Wittig reaction or a similar olefination process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the (5Z)-methylidene linkage, potentially yielding dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.
Biology
The compound’s potential biological activity, particularly its interactions with enzymes and receptors, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent.
Industry
In the materials science field, the compound’s structural properties might be leveraged to create novel materials with specific electronic, optical, or mechanical properties.
作用機序
The mechanism by which (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodioxole moiety could facilitate binding to hydrophobic pockets, while the pyrimidine ring might participate in hydrogen bonding or π-π interactions.
類似化合物との比較
Similar Compounds
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the methyl group on the phenyl ring.
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a different position of the methyl group on the phenyl ring.
Uniqueness
The presence of the 3-methylphenyl group in (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione may confer unique steric and electronic properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
特性
分子式 |
C19H13ClN2O5 |
|---|---|
分子量 |
384.8 g/mol |
IUPAC名 |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H13ClN2O5/c1-10-3-2-4-12(5-10)22-18(24)13(17(23)21-19(22)25)6-11-7-15-16(8-14(11)20)27-9-26-15/h2-8H,9H2,1H3,(H,21,23,25)/b13-6- |
InChIキー |
FHZTVUXBIHOFJK-MLPAPPSSSA-N |
異性体SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3Cl)OCO4)/C(=O)NC2=O |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651845.png)

![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11651852.png)

![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11651870.png)
![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)

![1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11651881.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651884.png)
![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11651891.png)
![(5Z)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651898.png)
![(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651910.png)
